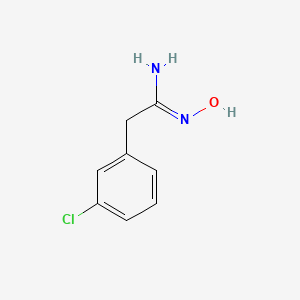

2-(3-chlorophenyl)-N'-hydroxyethanimidamide

Description

Overview of Amidoxime (B1450833) Chemistry and Significance in Chemical Research

Amidoximes are a class of organic compounds characterized by the presence of a hydroxyl group and an amino group attached to the same carbon atom of an imine. nih.govwikipedia.org This unique arrangement, formally represented as RC(=NOH)NR'R'', confers upon them a rich and versatile chemistry. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873. nih.gov However, the definitive chemical structure of amidoximes was established later in 1884. nih.gov

The synthesis of amidoximes is most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov These compounds can exist in various tautomeric forms, including the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine forms, with the potential for Z/E geometrical isomers. nih.gov The presence of a zwitterionic aminonitrone form has been identified through spectroscopic methods. nih.gov

The significance of amidoximes in chemical research is multifaceted. They are recognized for their ability to act as potent ligands and sequestering agents for a variety of metal ions. wikipedia.org This property has led to their application in areas such as the extraction of uranium from seawater using poly(acrylamidoxime) adsorbents. wikipedia.orgornl.gov Furthermore, amidoximes are known to be nitric oxide (NO) donors, a critical signaling molecule in various physiological processes. nih.gov Their chemical reactivity also allows for their conversion into other important heterocyclic structures, such as 1,2,4-oxadiazoles, through reactions with acylating agents. wikipedia.org

Historical Context and Evolution of Research on Aryl-Substituted Ethanimidamides

Research into aryl-substituted ethanimidamides is part of the broader historical development of amidine and amidoxime chemistry. Following the initial synthesis and structural elucidation of simple amidoximes in the late 19th century, the 20th century saw an expansion of research into more complex derivatives, including those bearing aryl substituents. The exploration of these compounds has been driven by their potential applications in medicinal chemistry and materials science.

The introduction of aryl groups, such as the phenyl or substituted phenyl rings, allows for the modulation of the electronic and steric properties of the amidoxime core. This, in turn, can influence the compound's reactivity, coordinating ability, and biological activity. Early research focused on the fundamental synthesis and characterization of these molecules. Over time, with the advent of more sophisticated analytical techniques, a deeper understanding of their structural and electronic properties has been achieved. The investigation of aryl-substituted ethanimidamides continues to be an active area of research, with a focus on designing new compounds with tailored functionalities.

Structural Significance of the 3-Chlorophenyl Moiety in Amidoxime Derivatives

The position of the chlorine atom on the phenyl ring is also crucial. The meta-substitution (3-position) in the 3-chlorophenyl group affects the electronic distribution within the aromatic ring and, by extension, the entire molecule. This can impact factors such as the acidity of the N-hydroxy group, the compound's lipophilicity, and its ability to engage in specific intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions are often critical for the binding of a molecule to a biological target. The 3-chlorophenyl group is found in a number of approved pharmaceutical agents, highlighting its importance in the development of new therapeutic agents. globalresearchonline.netnih.gov

Scope and Research Imperatives for 2-(3-chlorophenyl)-N'-hydroxyethanimidamide

The specific compound, this compound, has been synthesized and structurally characterized. researchgate.net Research has provided detailed information about its molecular and crystal structure, confirming its identity and spatial arrangement.

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameter (a) | 8.7092(4) Å |

| Unit Cell Parameter (b) | 8.2370(4) Å |

| Unit Cell Parameter (c) | 12.5256(6) Å |

| Unit Cell Angle (β) | 102.252(3)° |

| Molecules per Unit Cell (Z) | 4 |

The primary research imperative for this compound lies in the further exploration of its chemical reactivity and potential applications. Given the known properties of the amidoxime functional group and the 3-chlorophenyl moiety, future research could focus on several key areas:

Coordination Chemistry: Investigating the ability of this compound to form complexes with various metal ions. This could lead to applications in catalysis, sensing, or materials science.

Biological Activity Screening: Evaluating the compound for potential pharmacological activities. The presence of the 3-chlorophenyl group suggests that it could be a candidate for screening in areas such as neuroscience or oncology.

Synthetic derivatization: Using this compound as a building block for the synthesis of more complex molecules, such as heterocyclic compounds, which may possess unique properties.

A thorough investigation of these areas will provide a more complete understanding of the scientific and practical importance of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJREHZYDXQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 3 Chlorophenyl N Hydroxyethanimidamide

Primary Synthetic Routes to N'-Hydroxyethanimidamides

The predominant method for synthesizing N'-hydroxyethanimidamides involves the reaction of nitriles with hydroxylamine (B1172632). nih.gov

Nitrile Hydroxylation Pathways via Hydroxylamine Hydrochloride

A widely utilized and historically significant method for preparing amidoximes, including 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, is the reaction between a nitrile and hydroxylamine hydrochloride. This approach, first demonstrated by Tiemann, typically involves mixing a nitrile with hydroxylamine hydrochloride and a base (such as sodium carbonate or triethylamine) in an alcoholic solvent. nih.gov The base facilitates the in situ generation of free hydroxylamine, which then reacts with the nitrile. nih.gov For instance, 3-chlorobenzonitrile, the nitrile precursor for this compound, would react with hydroxylamine hydrochloride under appropriate conditions. Such reactions generally proceed in good to high yields, sometimes up to 98%. nih.gov

Alternative Synthetic Approaches, including Reduction of Nitro Compounds

While nitrile hydroxylation is the leading method, alternative synthetic approaches to N'-hydroxyethanimidamides also exist, though they are less commonly employed for the direct synthesis of amidoximes compared to nitrile-based routes. nih.gov One such general approach in organic chemistry is the reduction of nitro compounds. Aliphatic and aromatic nitro compounds can be reduced to hydroxylamines (R-NH-OH). lkouniv.ac.inwikipedia.org Specifically, aromatic nitro compounds can be reduced to aryl hydroxylamines using reagents like zinc metal in aqueous ammonium (B1175870) chloride, or catalytic rhodium on carbon with excess hydrazine (B178648) monohydrate at room temperature. wikipedia.org While this method generally yields hydroxylamines, the direct formation of N'-hydroxyethanimidamides from nitro compounds would typically involve further transformations or specific conditions, as the reduction of nitro compounds directly to amidoximes is not a primary, general route. However, nitro compounds can be reduced to oximes using metal salts like tin(II) chloride or chromium(II) chloride, or via catalytic hydrogenation with controlled hydrogen amounts. wikipedia.org

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. evitachem.comnih.gov Key parameters include solvent choice, catalysis, temperature, and reaction time. evitachem.comnih.govnih.gov

Solvent Systems and Catalysis for Imidamide Formation

For the formation of N'-hydroxyethanimidamides from nitriles and hydroxylamine hydrochloride, common solvent systems include refluxing ethanol (B145695) or methanol, which can help decrease reaction time. nih.gov An aqueous solution of hydroxylamine can also be used, potentially shortening reaction times and eliminating the need for a separate base. nih.gov In some syntheses, organic reaction media like acetonitrile, toluene, and dichloromethane (B109758) have been explored, though they may yield lower results depending on the specific reaction. rasayanjournal.co.in

Catalysis plays a significant role in enhancing the efficiency of imidamide formation. Bases like sodium carbonate or triethylamine (B128534) are commonly employed to generate free hydroxylamine from its hydrochloride salt in situ. nih.gov Other catalysts have also been investigated for related nitrile transformations; for instance, ferrous sulfate (B86663) in dimethylformamide (DMF) has been shown to catalyze the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, suggesting the potential for catalytic roles in similar systems. asianpubs.org Heterogeneous catalysts like copper fluorapatite (B74983) (CuFAP) have also been developed for nitrile synthesis from aldehydes and hydroxylamine hydrochloride under neat conditions. scirp.org

Temperature and Time Profile Optimization for Yield Enhancement

Temperature and reaction time are critical factors influencing reaction yield and purity. nih.govbiotage.com For amidoxime (B1450833) synthesis using nitriles and hydroxylamine, reactions are often performed at elevated temperatures, such as refluxing ethanol or methanol, to accelerate the process. nih.gov Typically, reaction times can range from 1 to 48 hours, depending on the substrates involved. nih.gov For example, a synthesis involving parachlorobenzyl cyanide, hydroxylamine hydrochloride, and excess sodium carbonate refluxed for eight hours in ethanol was reported to achieve good yield. biointerfaceresearch.com In other nitrile synthesis contexts, temperatures around 100°C for several hours have been reported to give good yields. scirp.orgorgchemres.org However, conducting reactions at room temperature may necessitate longer reaction times and can sometimes lead to lower yields if not optimized. orgchemres.org Studies on reaction optimization often involve fixing other parameters while varying temperature and time to identify optimal conditions that maximize yield. nih.gov

Yield Analysis and Purity Assessment in Synthetic Protocols

Compound Names and PubChem CIDs

Derivatization Strategies for Structural Modification and Functionalization

The derivatization of this compound can proceed through modifications at the N'-hydroxy group, reactions at the amidino nitrogen atoms, transformations of the chlorophenyl moiety, and cyclization reactions leading to various heterocyclic systems.

Modification of the N'-Hydroxy Group (e.g., O-alkylation, O-acylation)

The N'-hydroxy group of amidoximes, including this compound, provides a nucleophilic oxygen atom amenable to modification.

O-Alkylation : O-alkylation of the hydroxylamine moiety can be achieved through reactions with various alkylating agents. The regioselectivity between O- and N-alkylation can be influenced by the nature of the alkylating agent's leaving group. Alkylating reagents with "hard" leaving groups, such as Meerwein salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate, triethyloxonium (B8711484) tetrafluoroborate), dimethyl sulfate, or methyl triflate, tend to favor O-alkylation researchgate.netwikipedia.org. For instance, a selective O-alkylation reaction has been reported for the synthesis of O-alkylated analogues of 1,2,3,4-tetrahydrobenzo[c] nih.govnaphthyrin-5(6H)-one nih.gov.

O-Acylation : The oxygen atom of the N'-hydroxy group can undergo acylation to form O-acylamidoximes. This reaction is a crucial step for subsequent cyclization reactions. Amidoximes exhibit reactivity comparable to amines and can be O-acylated by a wide range of activated carboxylic acids or their derivatives at room temperature mdpi.com. The synthesis of O-acylamidoximes can be achieved using methods similar to amide bond formation, including those applicable in solid-support or combinatorial chemistry mdpi.com. For example, the formation of O-acylamidoximes is typically the first stage in the two-stage protocols for synthesizing 1,2,4-oxadiazoles mdpi.com.

Reactions at the Amidino Nitrogen Atoms (e.g., N-substitution)

The amidino nitrogen atoms (the primary amine-like -NH₂ and the imine-like =N-OH) in this compound offer sites for N-substitution.

N-Substitution (N-Alkylation) : The nitrogen atoms in the amidoxime functional group are nucleophilic and can participate in alkylation reactions. Generally, N-alkylation tends to be more favorable than O-alkylation due to the higher nucleophilicity of nitrogen atoms compared to oxygen researchgate.net. Primary amines are readily alkylated by typical alkylating agents such as alkyl halides wikipedia.org. N-substituted amidoximes can be synthesized directly from secondary amides or even from acid chlorides or carboxylic acids as amide precursors, followed by treatment with hydroxylamine hydrochloride nih.gov. These reactions allow for the introduction of various alkyl, aryl, or benzyl (B1604629) groups on the nitrogen atoms nih.gov.

Transformations of the Chlorophenyl Moiety (e.g., electrophilic aromatic substitution, cross-coupling)

The 3-chlorophenyl group in this compound provides opportunities for transformations typical of aromatic halides.

Electrophilic Aromatic Substitution (EAS) : The chlorine substituent on the phenyl ring of this compound influences the regioselectivity of electrophilic aromatic substitution reactions. Chlorine, being an inductively electron-withdrawing but mesomerically electron-donating group, is generally recognized as an ortho/para director with deactivating effects. However, in the context of meta-substituted rings like a 3-chlorophenyl group, the chlorine substituent directs electrophilic attack to the meta position due to its inductive electron-withdrawing effect, ensuring regioselectivity . For instance, the Friedel-Crafts acylation of 3-chlorobenzene results in acylation at the meta position .

Cross-coupling Reactions : Palladium-catalyzed cross-coupling reactions are highly effective for introducing new substituents onto aryl halides by replacing the halogen atom. These reactions are widely utilized in drug discovery for rapid functionalization and exploration of structure-activity relationships mdpi.com. For the 3-chlorophenyl moiety, the chlorine atom can serve as a leaving group for various cross-coupling reactions, including:

Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl halide with an organoboron compound (e.g., arylboronic acid) in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond mdpi.comtcichemicals.com. This method is crucial for introducing diverse aryl or heteroaryl groups to the chlorophenyl ring.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds (C-N bond formation) mdpi.com. It could be used to introduce amine functionalities onto the chlorophenyl group, directly replacing the chlorine atom.

Similar cross-coupling reactions, such as those involving organozinc or organomanganese reagents, can also be employed for the functionalization of aryl chlorides uni-muenchen.de. These reactions allow for the selective introduction of alkyl, alkenyl, or alkynyl groups uni-muenchen.deresearchgate.net.

Cyclization Reactions Leading to Heterocyclic Systems from Amidoximes

Amidoximes are highly valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, owing to their unique bifunctional nature.

Formation of 1,2,4-Oxadiazoles : The most prominent cyclization reaction involving amidoximes is their conversion to 1,2,4-oxadiazoles. This transformation typically proceeds through the O-acylation of the amidoxime, followed by intramolecular cyclization mdpi.com. This process can be achieved in two stages, where the O-acylamidoxime is first prepared and isolated, and then cyclized under basic conditions, often at mild temperatures mdpi.comresearchgate.net. Alternatively, one-pot syntheses directly from amidoximes and carboxylic acid derivatives or aldehydes have been developed, proving highly efficient in medicinal chemistry applications mdpi.com. Oxidative cyclizations have also been reported for 1,2,4-oxadiazole (B8745197) formation mdpi.comthieme-connect.com.

Formation of Other Heterocycles : Beyond 1,2,4-oxadiazoles, amidoximes can participate in cyclization reactions to yield other heterocyclic systems:

1,2,4-Thiadiazolones : Amidoximes can react with reagents like 1,1′-thiocarbonyldiimidazole (TCDI) to yield 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles researchgate.net. Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can promote the rearrangement and cyclization steps researchgate.net.

Pyrimidinones (B12756618) : Amidoximes have been shown to undergo condensation-cyclization reactions with compounds like 4-chloro-3-formylcoumarin under catalyst-free conditions to produce coumarin-fused pyrimidinones thieme-connect.com.

Triazoles : N-substituted amidoximes can also be utilized as precursors for the synthesis of 1,2,4-triazoles through reactions with hydrazines in acetic acid researchgate.net.

Data Table: Selected Derivatization Reactions and Products

The following table summarizes common derivatization reactions applicable to this compound, illustrating the type of modification and the potential outcome. Specific yields and conditions would depend on the exact reactants and optimization.

| Derivatization Strategy | Reactant Type | Reagent Examples | Product Class | Relevant Bond Formed |

| O-Alkylation | Alkyl halides, Meerwein salts | R-X (X=Cl, Br, I), (Me₃O)BF₄ | O-Alkylamidoxime | C-O |

| O-Acylation | Carboxylic acid derivatives (acid chlorides, anhydrides, esters) | R-COCl, (RCO)₂O | O-Acylamidoxime | C-O |

| N-Substitution (N-Alkylation) | Alkyl halides | R-X (X=Cl, Br, I) | N-Alkylamidoxime | C-N |

| Chlorophenyl Transformation (Cross-Coupling) | Organoboronic acids, organotins, amines | R-B(OH)₂, R-Sn(Bu)₃, R-NH₂ (Pd catalyst) | Substituted Phenyl Amidoxime | C-C, C-N |

| Cyclization (1,2,4-Oxadiazoles) | Carboxylic acid derivatives, aldehydes | R-COCl, R-CHO (via O-acylation/cyclization) | 2-(3-chlorophenyl)-5-R-1,2,4-oxadiazole | Heterocyclic Ring Formation |

| Cyclization (1,2,4-Thiadiazolones) | Thiocarbonyldiimidazole | TCDI | 2-(3-chlorophenyl)-substituted thiadiazolone | Heterocyclic Ring Formation |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Various spectroscopic techniques were employed to further characterize 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, providing complementary information to the crystallographic data and confirming its structure and purity. The compound was characterized by the following methods:

Proton Nuclear Magnetic Resonance (1H NMR) : Used to identify and quantify hydrogen atoms based on their local chemical environment. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : Provides information about the functional groups present in the molecule through characteristic vibrational frequencies. wikipedia.org

Thermogravimetric Analysis (TGA) : Used to study the thermal stability and decomposition behavior of the compound. wikipedia.org

Ultraviolet-Visible (UV-Visible) Spectroscopy : Provides insights into the electronic transitions within the molecule, useful for understanding conjugation and chromophores. wikipedia.org

Elemental Analysis : Used to determine the empirical formula of the compound by quantifying the elemental composition (carbon, hydrogen, nitrogen, chlorine). wikipedia.org

Detailed spectroscopic data (e.g., specific chemical shifts, absorption frequencies, or λmax values) from these characterization techniques for this compound were not available in the provided snippets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. It is particularly effective for organic compounds like this compound, offering insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms najah.edumdpi.comipb.ptnih.gov.

The compound this compound has been characterized using ¹H NMR spectroscopy najah.edu. While specific detailed chemical shifts, coupling constants, and integration values for this compound were not explicitly provided in the available research snippets, a typical ¹H NMR spectrum for such a molecule would exhibit distinct signals for the aromatic protons of the 3-chlorophenyl group, the methylene (B1212753) protons (-CH₂-) adjacent to the phenyl ring and the imidamide carbon, and protons associated with the -N'-hydroxy and -NH₂ groups. The precise positions (chemical shifts) and splitting patterns (due to spin-spin coupling) of these signals would confirm the number and types of hydrogen atoms and their neighboring environments mdpi.comipb.pt.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule. A ¹³C NMR spectrum for this compound would typically show signals for the aromatic carbons (including the carbon bearing the chlorine substituent), the methylene carbon, and the carbon of the imidamido group (C=NOH). The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, providing complementary structural information nih.govresearchgate.net. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further confirm proton-proton and proton-carbon correlations, providing unequivocal assignments for the complex connectivity of the molecule ipb.pt.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a compound by measuring the absorption of infrared radiation at specific wavelengths najah.eduspectroscopyonline.comosti.govscirp.orgthermofisher.com. Each functional group vibrates at characteristic frequencies, producing a unique absorption spectrum that acts as a molecular fingerprint.

This compound has been characterized by FT-IR spectroscopy najah.edu. Although the specific IR absorption bands and their intensities were not detailed in the provided snippets, for this compound, characteristic absorption bands would be expected for the following functional groups:

O-H stretching: The N'-hydroxy group (-NOH) would typically show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl stretching vibrations scirp.org.

N-H stretching: The primary amine (-NH₂) group would typically display two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations thermofisher.com.

C=N stretching: The imidamido group contains a carbon-nitrogen double bond (C=N), which would typically show a strong absorption band in the 1600-1690 cm⁻¹ range scirp.org.

Aromatic C-H stretching: Bands above 3000 cm⁻¹ would indicate aromatic C-H stretching.

Aromatic C=C stretching: Characteristic bands for the aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A C-Cl stretch might be observed in the fingerprint region, typically around 700-800 cm⁻¹ for aromatic chlorides spectroscopyonline.com.

The presence and positions of these bands provide direct evidence for the existence of the specific functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum najah.eduijnrd.orgazooptics.com. This technique is used to study electronic transitions within a molecule, particularly π→π* and n→π* transitions involving conjugated systems and heteroatoms ijnrd.orgazooptics.com.

This compound has been characterized using UV-Visible Spectra najah.edu. While the specific λmax values and absorption characteristics for this compound were not available in the provided snippets, for molecules containing aromatic rings and conjugated systems (like the C=N bond adjacent to a phenyl group), UV-Vis spectroscopy would typically show absorption bands in the UV region. The aromatic moiety contributes to π→π* transitions, while the nitrogen and oxygen heteroatoms with lone pairs can participate in n→π* transitions ijnrd.orgazooptics.com. The maximum absorption wavelength (λmax) provides information about the extent of conjugation within the molecule azooptics.comresearchgate.net. In some cases, UV-Vis data can also be used to estimate the optical band gap, particularly for solid-state materials or certain types of molecular arrangements, by analyzing the absorption edge of the spectrum researchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation patterns researchgate.net. This technique is crucial for confirming the molecular formula and gaining insights into the structural integrity of the molecule.

Although source najah.edu mentions "elemental analysis" but does not explicitly detail mass spectrometry data for this compound in the provided snippets, MS would typically be performed. In a mass spectrum, the molecular ion peak [M+H]⁺ (or [M]⁺˙ for electron ionization) would correspond to the precise molecular weight of this compound (C8H9ClN2O, molecular weight approximately 184.62 g/mol , including the most common isotopes). The fragmentation pattern, generated by the breakdown of the molecular ion into smaller characteristic ions, would provide crucial clues about the substructures within the molecule, such as the presence of the chlorophenyl moiety or the hydroxyimidamide group researchgate.net. For example, the loss of small neutral molecules like H₂O, NH₃, or parts of the chlorophenyl ring might be observed.

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere najah.eduresearchgate.netmdpi.comresearchgate.net. It is primarily used to assess the thermal stability of a compound, quantify solvent content, and determine decomposition temperatures.

This compound has been characterized by TGA najah.edu. While specific TGA curves or precise decomposition temperatures and weight loss percentages for this compound were not detailed in the provided snippets, TGA would typically involve heating the sample gradually and monitoring its mass. The resulting thermogram would show weight loss steps corresponding to the evaporation of physically adsorbed solvents (if any), and subsequent decomposition of the compound itself researchgate.netmdpi.comresearchgate.net. For organic compounds, high decomposition temperatures generally indicate good thermal stability. Multiple weight loss steps would suggest a multi-stage decomposition process, potentially yielding information about the breaking of different bonds or loss of specific molecular fragments at varying temperatures.

Compound Table

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, provide highly accurate information about the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for optimizing molecular geometry and predicting a wide range of properties, including vibrational frequencies and electronic parameters. nih.govnih.gov For 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, a DFT calculation, typically using a basis set like B3LYP/6-31G(d,p), would be the first step to determine its most stable three-dimensional structure in the ground state. nih.govnih.gov

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar chlorophenyl derivatives have demonstrated that DFT calculations can accurately reproduce experimental data obtained from X-ray crystallography, confirming the reliability of the theoretical models. nih.govmdpi.com The electronic properties derived from DFT, such as the distribution of electron density, can reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. mdpi.com

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com

Table 1: Illustrative Quantum Chemical Parameters Derived from HOMO-LUMO Analysis (Note: These values are representative examples for illustrative purposes and are not experimental data for the specific compound.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.60 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.05 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.80 |

DFT calculations are highly effective in predicting spectroscopic properties, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical calculations of vibrational frequencies can be compared with experimental spectra to validate the accuracy of the computational model and aid in the assignment of spectral bands. nih.govnih.gov For this compound, experimental FT-IR and 1H NMR data are available from its synthesis and characterization. najah.eduresearchgate.net A computational study would involve calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and systematic errors in the method, leading to a strong correlation with experimental results. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental data, providing a comprehensive structural confirmation. mdpi.com

Molecular Mechanical (MM) Simulations

Molecular mechanics uses classical physics to model molecular systems. While less computationally intensive than QM methods, MM simulations are invaluable for studying the conformational landscape and intermolecular interactions of larger systems.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the lowest energy conformer is crucial, as it is the most populated and often the most biologically relevant state. Both QM and MM methods can be used for conformational analysis. eurjchem.com

The process involves systematically rotating flexible bonds and calculating the energy of each resulting conformation. The final geometries are then subjected to energy minimization to find the local and global energy minima on the potential energy surface. The experimentally determined crystal structure of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine reveals its conformation in the solid state, which is stabilized by various intermolecular interactions. najah.eduresearchgate.net Computational energy minimization in the gas phase or in a simulated solvent environment can provide insights into its preferred conformation under different conditions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

For this compound, molecular docking simulations could be performed to explore its potential interactions with various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov While specific docking studies for this compound are not yet widely reported, the N'-hydroxyethanimidamide moiety is a known feature in inhibitors of enzymes like urease, suggesting potential avenues for investigation. researchgate.net

Table 2: Illustrative Molecular Docking Results (Note: This table presents a hypothetical example of docking results against a potential enzyme target and does not represent actual experimental data.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase | -8.5 | LYS-72, GLU-91 | Hydrogen Bond |

| VAL-57, LEU-148 | Hydrophobic Interaction | ||

| Example Urease | -7.9 | HIS-136, HIS-246 | Metal Coordination (Ni) |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the computational chemistry and molecular modeling of This compound that would meet the specific requirements of the requested outline.

The outline demands in-depth information regarding:

Binding mode predictions and interaction energy assessments.

Identification of key interacting amino acid residues.

Specific outcomes of molecular dynamics simulations, including RMSD/RMSF analyses and hydrogen bond dynamics.

Computational Structure-Activity Relationship (SAR) studies.

Therefore, generating a scientifically accurate and thorough article adhering to the provided structure is not possible at this time.

Cheminformatics and In Silico Screening

Pharmacophore Modeling for Lead Identification and Optimization

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. nih.gov This approach is instrumental in identifying new potential drug candidates (lead identification) and refining the structure of existing ones to enhance their efficacy and selectivity (lead optimization).

The process begins by identifying a set of molecules known to be active against a particular target. From these, a 3D arrangement of essential features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—is abstracted to create a pharmacophore model. nih.gov This model serves as a template to screen large databases of chemical compounds, flagging those that match the required features. For a compound like this compound, a pharmacophore model could be generated based on its structural features and hypothesized interactions with a target. This model would then guide the search for other compounds with similar interaction potential or inform modifications to the original molecule to improve its binding affinity. The ultimate goal is to identify novel scaffolds that fit the pharmacophore, a strategy known as scaffold hopping. nih.gov

Table 1: Illustrative Pharmacophore Features for a Hypothetical Target of this compound

| Feature Type | Location on Compound | Role in Binding |

| Aromatic Ring | 3-chlorophenyl group | Pi-pi stacking interactions |

| Hydrogen Bond Donor | N'-hydroxy group | Interaction with polar residues |

| Hydrogen Bond Acceptor | Ethanimidamide nitrogen | Interaction with donor residues |

| Hydrophobic Center | Phenyl ring | Van der Waals interactions |

This table is a hypothetical representation of pharmacophore features that could be derived from the structure of this compound for illustrative purposes.

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational method used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This technique is significantly faster and more cost-effective than traditional high-throughput screening. There are two main approaches: structure-based and ligand-based virtual screening.

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. researchgate.net Using molecular docking programs like AutoDock Vina, compounds are computationally placed into the binding site of the target, and their binding affinity is scored. nih.gov For this compound, if a potential target protein has a known structure, SBVS could be used to predict its binding mode and affinity.

Ligand-based virtual screening, on the other hand, relies on the knowledge of other molecules that bind to the target. This approach, which includes pharmacophore-based screening, is used when the 3D structure of the target is unknown. mdpi.com By comparing this compound to libraries of known active compounds, it is possible to identify novel ligands with potentially similar biological activity.

Table 2: Example Data from a Hypothetical Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Predicted Target | Screening Method |

| ZINC12345678 | -9.2 | Kinase A | Structure-Based |

| CHEMBL876543 | -8.5 | Protease B | Structure-Based |

| This compound | -8.1 | Kinase A | Structure-Based |

| ZINC98765432 | N/A | Kinase A | Ligand-Based (Pharmacophore) |

This table provides a simulated output from a virtual screening study to illustrate the type of data generated.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action and potential side effects. nih.gov Target prediction algorithms, such as SwissTargetPrediction, are web-based tools designed for this purpose. nih.govexpasy.org These platforms operate on the principle of similarity: a novel compound is likely to interact with the same targets as known ligands that have a similar chemical structure. researchgate.net

SwissTargetPrediction compares the 2D and 3D structure of a query molecule, like this compound, against a database of known bioactive compounds. nih.gov It then provides a ranked list of the most probable protein targets. This "reverse screening" approach is invaluable for drug repurposing and for rationalizing the molecular mechanisms behind a compound's observed biological effects. nih.gov The output typically includes the target class, the probability of interaction, and links to relevant databases for further investigation.

Table 3: Hypothetical Output from SwissTargetPrediction for this compound

| Target Class | Target Name | Probability | Known Actives with Similar Structure |

| Enzyme | Carbonic Anhydrase II | 0.65 | 15 |

| Kinase | p38 MAP Kinase | 0.58 | 12 |

| G-protein coupled receptor | Dopamine (B1211576) Receptor D2 | 0.45 | 8 |

| Protease | Cathepsin K | 0.39 | 5 |

This table is a simulated example of potential targets that could be predicted for this compound.

Protein-Protein Interaction Network Analysis (e.g., STRING analysis)

Once potential protein targets are identified, it is important to understand their broader biological context. Protein-protein interaction (PPI) network analysis is a powerful method for visualizing and analyzing the complex relationships between proteins. nih.gov Tools like the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database are used to construct these networks.

By inputting the predicted targets of this compound into STRING, a network of interacting proteins can be generated. This network provides insights into the biological pathways and cellular processes that might be modulated by the compound. The analysis can reveal "hub" proteins, which are highly connected nodes that often play critical roles in biological systems. nih.gov Understanding these interactions can help to predict the downstream effects of the compound and identify potential biomarkers or secondary drug targets.

Investigation of Biological Interactions and Molecular Targets

Receptor Binding and Modulation

Direct binding and modulation data for 2-(3-chlorophenyl)-N'-hydroxyethanimidamide against specific receptor subtypes are not explicitly reported in the current search results for receptors like the dopamine (B1211576) transporter or sigma receptor. However, activity for a related compound is available for serotonin (B10506) receptors.

For the compound this compound, direct data on affinity for specific receptor subtypes, such as the dopamine transporter or sigma receptor, are not identified in the provided search results.

However, a related compound, 1-(3-Chlorophenyl)biguanide (also known as meta-Chlorophenylbiguanide or m-CPBG), which features a 3-chlorophenyl moiety, has been extensively studied for its receptor binding affinities. m-CPBG functions as a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT3 tocris.comnih.govctdbase.org. Its binding affinity for 5-HT3 receptors is notably high, with a Ki value of 0.002 µM sigmaaldrich.com. It exhibits significantly lower affinity for 5-HT1A and 5-HT2 receptors, with Ki values of 10 µM for both sigmaaldrich.com.

Beyond serotonin receptors, m-CPBG also interacts with the dopamine transporter (DAT), showing binding to both high and low affinity sites. The reported IC50 values for these interactions in rat caudate putamen synaptosomal membranes are 0.4 µM (high affinity) and 34.8 µM (low affinity) sigmaaldrich.com.

| Receptor Subtype | Compound (Related) | Affinity (Ki/IC50) | Activity | Reference |

| 5-HT3 Receptor | 1-(3-Chlorophenyl)biguanide | 0.002 µM (Ki) | Agonist | tocris.comsigmaaldrich.com |

| 5-HT1A Receptor | 1-(3-Chlorophenyl)biguanide | 10 µM (Ki) | - | sigmaaldrich.com |

| 5-HT2 Receptor | 1-(3-Chlorophenyl)biguanide | 10 µM (Ki) | - | sigmaaldrich.com |

| Dopamine Transporter (High Affinity) | 1-(3-Chlorophenyl)biguanide | 0.4 µM (IC50) | Binding | sigmaaldrich.com |

| Dopamine Transporter (Low Affinity) | 1-(3-Chlorophenyl)biguanide | 34.8 µM (IC50) | Binding | sigmaaldrich.com |

In vitro assessments have confirmed 1-(3-Chlorophenyl)biguanide (m-CPBG) as a prototypical potent and selective agonist of the 5-HT3 receptor tocris.comctdbase.org. This agonistic activity leads to physiological responses, such as depolarization of isolated rat vagus nerve (EC50 = 0.05 µM) and stimulation of inositol (B14025) phosphate (B84403) formation in rat frontocingulate cortical slices (EC50 = 4.2 µM) sigmaaldrich.com. m-CPBG is also capable of allosterically modulating the activity of serotonin at the 5-HT3AB receptor, binding to and activating the receptor at all five subunit interfaces of the heteromer nih.govwikipedia.org.

Cellular Assays (Non-Clinical, Mechanistic Focus)

Cellular assays provide critical insights into how compounds interact with biological systems at a fundamental level, elucidating their mechanistic effects without involving clinical trials.

Studies on Cellular Pathways and Signaling Mechanisms

Amidoxime (B1450833) derivatives exert their biological effects by interacting with various cellular pathways and signaling mechanisms. For instance, amidoxime hybrids have demonstrated the ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in oncology, while oxadiazole hybrids, which are cyclized amidoximes, have shown anti-proliferative effects by targeting the epidermal growth factor receptor (EGFR) eurekaselect.com. These derivatives can also exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), suggesting their potential in anti-inflammatory applications eurekaselect.com.

In the context of cancer research, specific N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have been observed to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines in a dose-dependent manner, indicating their influence on cell growth regulation pathways iiarjournals.orgiiarjournals.org. Furthermore, amidoximes have been explored for their inhibitory impact on lysine-specific demethylases, enzymes pivotal in gene expression processes nih.gov. The ability of amidoximes to act as nitric oxide (NO) donors also suggests their involvement in natural metabolic pathways within mammalian organisms, given NO's role as a significant neurotransmitter and neuromodulator researchgate.netnih.gov.

While direct studies on cellular pathways for this compound are not extensively detailed, a structurally related compound, 2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA), has been identified as an inhibitor of human carbonic anhydrase (CA) researcher.lifebiointerfaceresearch.com. Carbonic anhydrase is recognized as a promising target for the development of anticancer agents researcher.lifebiointerfaceresearch.com. The mechanism of action for CPHA involves the formation of hydrogen bonds between the amidoxime's hydroxyl group and the active sites of CA, which can lead to the inhibition or activation of specific biological pathways. The chlorophenyl group in CPHA is believed to enhance the compound's lipophilicity, thereby facilitating its penetration into cells and interaction with intracellular targets researcher.life.

Investigation of Molecular Mechanism of Action in Cellular Contexts (e.g., amidoxime derivatives)

The molecular mechanisms underlying the biological actions of amidoximes are diverse and often involve their conversion to active forms or direct interaction with specific biomolecules. Amidoximes can be reduced in vivo to their corresponding amidines by enzymes containing an amidoxime reducing component (ARC), a process that may lead to the release of substances possessing antimicrobial activity nih.gov.

Amidoximes and their cyclized analogues, such as oxadiazoles, interact with crucial macromolecules through various mechanisms eurekaselect.com. For example, studies on the amidoxime derivative INCB024360, a potent and selective IDO1 inhibitor, reveal its mechanism of action involves approaching the active site of IDO1 and inducing adaptive conformational changes in the enzyme's pocket, which facilitates molecular recognition nih.gov. Key interactions contributing to the stability of the IDO1-INCB024360 complex include the chelation of an oxygen atom with heme iron and a fluorine atom with the C129 residue. The oxime-furazan conformation in these derivatives is stabilized by intramolecular hydrogen bonds, suggesting that molecular recognition involving nitrogen/oxygen atoms and heme iron is critical for developing this class of inhibitors, with interactions involving heme iron showing higher inhibitory activity and those involving nitrogen/oxygen atoms exhibiting stronger binding ability nih.gov.

In the context of antibacterial activity, certain amidoxime derivatives have been hypothesized to disrupt bacterial cell membranes by altering their surface charge and electrokinetic potential nih.gov. Early cellular studies on Escherichia coli strains suggest that these compounds may possess superior antibacterial potential compared to conventional antibiotics nih.gov. For the related compound CPHA, its molecular mechanism as a carbonic anhydrase inhibitor is supported by molecular docking and dynamics simulations, which confirm a stable interaction with the carbonic anhydrase protein (PDB ID: 1ZNC) researcher.lifebiointerfaceresearch.comresearcher.life.

Exploration of Structure-Activity Relationships (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to correlate a compound's chemical structure with its biological activity to guide the design of new, more potent, or selective molecules drugdesign.orglimu.edu.lyresearchgate.netrjsocmed.com.

Impact of Substitutions on Biological Activity

The biological activity of amidoximes can be significantly influenced by modifications and substitutions within their molecular structure. Research indicates that the nature of substituents on the aromatic ring of amidoximes can lead to varied inhibitory activities nih.gov.

For benzamidoxime (B57231) derivatives, the introduction of a chloride substituent has been shown to increase their potency in inhibiting the growth of leukemia cells. For instance, a chloride-substituted benzamidoxime derivative exhibited lower half-maximal inhibitory concentrations (IC50) for Jurkat cells (19 µM) and HL-60RG cells (6.9 µM) compared to its unsubstituted counterpart (65 µM and 59 µM, respectively) iiarjournals.org. This suggests that a bulky substituent, rather than merely its electrical charge, plays an important role in mediating cell damage iiarjournals.org. Furthermore, modifications such as the introduction of side chains on the nitrogen atom can also impact biological activity clockss.org.

In studies on antileishmanial amidoxime-based compounds incorporating a 4,5-dihydrofuran scaffold, variations in the heterocyclic ring at position 3 significantly affected activity. Compounds with bromine, chlorine, or methyl substitutions on a pyridine (B92270) moiety demonstrated promising activity against Leishmania amazonensis promastigotes (IC50 values ranging from 15.0 µM to 17.0 µM) and even higher potency against intracellular amastigote forms (0.3-0.6 µM) mdpi.comscilit.com. While a pyridin-4-yl derivative showed similar potency to a simple pyridine ring, introducing two nitrogen heteroatoms, as seen in pyrazine (B50134) and pyridazine (B1198779) moieties, resulted in a notable reduction in activity mdpi.comscilit.com. This highlights the crucial impact of the number and relative positioning of heteroatoms on activity. Conversely, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of amidoximes used in the synthesis of 1,2,4-oxadiazin-5(6H)-ones did not substantially influence the yield of the final products, although the biological activity of the resulting oxadiazinones varied mdpi.com. Additionally, O-alkylation, a structural modification, can enhance a compound's bioavailability and lipophilicity, which are critical properties for new drug development researchgate.net.

Below is an interactive data table illustrating the impact of various substitutions on the antileishmanial activity of amidoxime-based compounds:

| Compound Type/Substitution | IC50 (µM) against Promastigotes mdpi.comscilit.com | IC50 (µM) against Intracellular Amastigotes mdpi.comscilit.com |

| Pyridine moiety (Bromine) | 15.0 | 0.5 |

| Pyridine moiety (Chlorine) | 16.0 | 0.6 |

| Pyridine moiety (Methyl) | 17.0 | 0.3 |

| Pyridin-4-yl derivative | 23.5 | Not specified |

| Pyrazine moiety | 29.9 | Not specified |

| Pyridazine moiety | 39.4 | Not specified |

Note: The actual interactive functionality for this table is illustrative within this text-based format.

Modulation of Selectivity through Structural Variation

Modulating selectivity through structural variation is a key objective in SAR studies, aiming to develop compounds that specifically target desired biological components while minimizing off-target effects drugdesign.orglimu.edu.ly. While amidoximes show promise for applications such as uranium extraction, a challenge often encountered is their lack of desirable selectivity for binding uranium in the presence of other prevalent hard metal ions like vanadium(V) and iron(III) nih.govacs.org.

Research into hydroxylamino-triazine ligands, which share structural similarities with amidoximes, has focused on enhancing selectivity for uranyl ions. For example, H2bihyat (2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine) demonstrated superior selectivity and thermodynamic stability for [U(VI)O2]2+ over Fe(III) and [V(V)O2]+ when compared to other ligands like pyridine-2,6-dicarboxylic acid and amidoxime itself nih.govacs.org. This illustrates how strategic structural modifications can significantly influence the selectivity of a compound for specific targets. Improving selectivity often requires designing chelating groups that align with the soft-hard acid-base properties and geometric preferences of the target metal ion nih.gov.

In the context of designing IDO1 inhibitors, initial SAR studies on the amidoxime derivative INCB024360, a highly selective IDO1 inhibitor, indicated that introducing large and hydrophobic substituents at the furazan (B8792606) 3-amino position did not markedly improve its clearance or inhibitory activity nih.govfrontiersin.org. However, reducing the compound's binding capacity for proteins and adding polar capping groups to the amino-ethyl C3 substituent resulted in highly active IDO1 inhibitors nih.govfrontiersin.org. This suggests that carefully considered structural modifications can modulate potency and selectivity for the target enzyme.

Analytical Research Methodologies

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-Throughput Screening (HTS) is a fundamental process in drug discovery, allowing for the rapid and automated testing of vast numbers of chemical or biological compounds against specific biological targets bmglabtech.com. While specific HTS assay development for 2-(3-chlorophenyl)-N'-hydroxyethanimidamide was not found in the current literature, the general principles of HTS apply to the evaluation of novel chemical entities for potential biological activity, such as inhibitory potential. HTS aims to identify "leads" and provide initial insights for their optimization, accelerating target analysis by efficiently screening large compound libraries bmglabtech.com.

Assay Design for Inhibitory Potential

The design of HTS assays for inhibitory potential involves several critical considerations to ensure reliability and reproducibility. Assays are typically performed in miniaturized formats, often in single wells with low reagent volumes, and require minimal manipulation to be suitable for automation bmglabtech.com. Key quality control parameters for HTS assays include the Z'-factor (ideally > 0.5) and signal-to-background (S/B) ratio (ideally > 3), which indicate the robustness and reliability of the assay nih.gov. Assays are designed to detect a compound's activity against a particular biological target or cellular phenotype evotec.com.

For compounds suspected of inhibitory potential, assay design might involve biochemical systems with purified enzymes or receptors, or cellular environments assessing signal transduction pathways and complex networks nih.gov. For example, studies on related amidoxime (B1450833) compounds have investigated their inhibitory potential against enzymes like carbonic anhydrase, requiring assays to measure enzyme activity in the presence and absence of the compound researcher.life. Similarly, for a compound like this compound, an assay would be designed to measure the reduction in activity of a target enzyme or a cellular process when exposed to the compound. Optimization typically includes cell seeding number, substrate conditions, and tolerance to solvents like DMSO nih.gov. Positive and negative controls are essential on each testing plate to ensure data validity; negative controls typically consist of reactions with solvent only, while positive controls often use reference compounds eu-openscreen.eu.

Data Analysis for Mode of Inhibition Determination

Data analysis in HTS for mode of inhibition determination moves beyond simple hit identification to characterize how a compound interacts with its target. After initial screening identifies compounds exhibiting activity (hits), dose-response screening is performed to determine quantitative measures such as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) values evotec.comnih.gov. These values provide a more precise estimation of the compound's effect on the target.

Subsequent analyses can involve:

Orthogonal screening: Using a different technology or assay to re-confirm hits and, if possible, confirm direct binding to the target and assess the mode-of-action evotec.com.

Enzyme kinetics studies: For enzyme inhibitors, kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) by analyzing changes in kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction rate) in the presence of the inhibitor nih.gov.

Molecular docking and dynamic simulations: Computational methods such as molecular docking can predict how a compound binds to its target protein and identify key interactions, while molecular dynamics simulations can assess the stability of these interactions over time researcher.liferesearcher.life. For instance, a study on a related 2-(4-chlorophenyl)-N'-hydroxyethanimidamide compound used molecular docking to show interactions with carbonic anhydrase protein (PDB ID:1ZNC) and molecular dynamics simulations to demonstrate stability researcher.life.

Statistical analysis: Robust statistical methods are employed to analyze HTS data, including assessing Z'-factors and signal-to-background ratios for assay quality control. Statistical approaches, such as t-tests and ANOVA, are used to compare results and identify significant differences in activity, ensuring the reliability of hit identification and characterization nih.govasm.org.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable tools for the separation, analysis, and purification of chemical compounds, ensuring their purity and enabling their precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for analyzing complex mixtures, including pharmaceuticals and chemical products, to determine purity, identify unknown compounds, and quantify components torontech.com. For a compound like this compound, HPLC would be essential for quality control during synthesis and subsequent research.

The process involves preparing the sample, selecting appropriate mobile and stationary phases (e.g., C18 columns with gradient elution of acetonitrile/phosphate (B84403) buffer pensoft.net), injecting the sample into the HPLC system, and separating components as they pass through the column torontech.commedicinescience.org. Detectors (e.g., UV/VIS detectors) then quantify the separated components based on their signal torontech.compensoft.net.

Purity assessment in HPLC is commonly achieved through peak purity analysis and calculations such as area normalization. For instance, the purity of the main peak is calculated relative to the total area of all peaks, providing an estimate of the main compound's purity: Purity (%) = (Area of main peak / Total peak area) × 100 torontech.com

HPLC methods are validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For example, a method for purity determination of DNA reported linearity with R²=0.999 and recovery rates of 97.4% to 101.8% for impurities medicinescience.org. These principles apply directly to the purity assessment of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify compounds in a sample, particularly small and more volatile ones scioninstruments.com. For compounds that are not sufficiently volatile, derivatization is often required to make them suitable for GC-MS analysis. This involves chemically modifying polar functional groups (like -OH or -NH2, which are present in amidoximes) to less polar, more volatile moieties, often using silylation reagents sigmaaldrich.com.

In a GC-MS system, the sample is injected and vaporized, then separated in the GC column based on boiling points and chemical interactions with the stationary phase. The separated analytes then enter the MS, where they are ionized, and their mass-to-charge ratios (m/z) are measured, providing detailed molecular information scioninstruments.com. For instance, silylation of amino acids allows their GC-MS analysis, with characteristic fragments observed in the mass spectra for identification sigmaaldrich.com.

The applicability of GC-MS to this compound would depend on its volatility and thermal stability, or the ability to form suitable volatile derivatives. The -N'-hydroxyethanimidamide moiety could potentially be derivatized to improve its GC amenability.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is an advanced analytical technique widely used for the qualitative and quantitative investigation of pharmaceutical substances, drug products, and biological specimens, particularly for trace analysis due to its high sensitivity and selectivity nih.govresearchgate.netgcms.cz. It combines the high resolution and speed of UHPLC with the enhanced sensitivity and specificity of tandem mass spectrometry.

UHPLC systems utilize columns packed with smaller particles (typically < 2.5 µm to 5 µm) than conventional HPLC, leading to improved efficiency, resolution, and faster analysis times researchgate.net. The tandem mass spectrometer (MS/MS), often a triple quadrupole system, operates in Multiple Reaction Monitoring (MRM) mode, which allows for highly selective detection and quantification of target analytes by monitoring specific precursor-to-product ion transitions nih.govunige.chnih.gov.

UHPLC-MS/MS is extensively used for trace analysis, such as quantifying drugs in plasma for pharmacokinetic studies nih.govmdpi.com or monitoring chemical contamination unige.ch. Methods are rigorously validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, and extraction recovery nih.govmdpi.com. For example, a UHPLC-MS/MS method for a novel inhibitor reported an LLOQ of 0.1 ng/mL, good linearity (R² = 0.999), and excellent extraction recovery (91.55–98.35%), demonstrating its capability for sensitive quantification in complex matrices nih.govmdpi.com. Such a method would be highly suitable for the trace analysis of this compound, for example, in stability studies or biological samples, should it be investigated in such contexts.

Data Tables

Due to the absence of specific detailed research findings or quantitative data directly pertaining to the analytical characterization (HTS assay results, specific HPLC chromatograms, or GC-MS/UHPLC-MS/MS parameters and results) of "this compound" in the provided search results, specific data tables cannot be generated for this compound. The information above describes the general methodologies and principles that would be applied.

Compound Names and PubChem CIDs

Advanced Spectroscopic Techniques for Quantitative Analysis

Advanced spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of chemical compounds. For this compound, UV-Vis and fluorescence spectroscopies offer pathways for concentration determination and interaction studies, respectively, based on its chromophoric and potential fluorophoric properties.

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a sample, providing insights into the electronic transitions within a molecule. Organic compounds containing chromophores, such as aromatic rings and conjugated systems, typically exhibit characteristic absorption bands in the UV-Vis region ej-eng.orgrsc.org.

For this compound, the 3-chlorophenyl group serves as a significant chromophore, absorbing strongly in the ultraviolet region. The ethanimidamide moiety, particularly the C=N bond, can also contribute to the UV absorption spectrum, potentially leading to n→π* or π→π* electronic transitions rsc.org. The presence of a chlorine atom on the phenyl ring influences the electronic distribution, which can affect the exact absorption maxima and molar absorptivity.

Fluorescence spectroscopy involves the emission of light by a substance that has absorbed light, typically from a UV-Vis source spectroscopyonline.com. For a compound to be fluorescent, it generally requires a rigid structure and extended π-electron systems. Aromatic rings are common fluorophores, but the presence and nature of substituents can significantly influence fluorescence quantum yield and emission wavelengths nih.govresearchgate.netresearchgate.net.

The 3-chlorophenyl moiety in this compound suggests a potential for fluorescence. However, the N'-hydroxyethanimidamide structure might influence its inherent fluorescence properties, potentially acting as an internal quencher or, conversely, contributing to a specific microenvironment that could be exploited for sensing applications mdpi.com.

If this compound were found to be intrinsically fluorescent, fluorescence spectroscopy could be a valuable tool for interaction studies. Changes in fluorescence intensity, wavelength shifts (e.g., solvatochromism, thermochromism), or excited-state lifetimes can indicate interactions with other molecules, such as proteins, lipids, or metal ions nih.govmdpi.com. For instance, a change in the compound's fluorescence upon binding to a protein could indicate a change in its microenvironment, providing information on binding affinity, stoichiometry, and conformational changes nih.gov. Given the lack of specific fluorescence data for this compound, its utility in interaction studies would first necessitate confirmation of its fluorescent properties and optimization of experimental conditions.

Derivatization Strategies in Analytical Chemistry

Derivatization is a crucial chemical modification step in analytical chemistry, particularly when the target analyte lacks suitable properties for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) nih.gov. It involves chemically reacting the analyte with a derivatizing reagent to form a new compound (the derivative) with enhanced analytical characteristics jfda-online.comresearchgate.net. For this compound, derivatization could address challenges related to volatility, thermal stability, ionization efficiency, and the elucidation of specific structural features.

Many polar or less volatile compounds, including those with hydroxyl or imine functionalities like this compound, can exhibit poor ionization efficiency in mass spectrometry (MS) or require high temperatures leading to degradation nih.govsigmaaldrich.com. Derivatization can significantly enhance their ionization efficiency, especially in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), by introducing charge-tagging groups or improving volatility and thermal stability for gas-phase analysis nih.govjfda-online.comresearchgate.netddtjournal.com.

For this compound, the N'-hydroxyl group could be a target for derivatization, for instance, by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase volatility for GC-MS sigmaaldrich.comthermofisher.commdpi.com. Alternatively, the incorporation of a permanent charge or a readily ionizable moiety, such as a quaternary ammonium (B1175870) group, could dramatically improve ESI-MS sensitivity by facilitating the formation of protonated or adduct ions researchgate.netddtjournal.comiastate.edu. This would allow for lower limits of detection and more robust quantitative analysis. For instance, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been used to derivatize carboxylic acids to cationic amides, improving detection sensitivity by up to 60,000-fold in electrospray ionization mass spectrometry researchgate.net.

Derivatization can also be strategically employed to enable or facilitate the characterization of specific structural features of a molecule by generating diagnostic fragmentation patterns in tandem mass spectrometry (MS/MS) mdpi.comqut.edu.aumdpi.com. The reaction of the derivatizing agent with specific functional groups can lock in certain structures or induce predictable cleavages that reveal the positions of functional groups or other structural elements that are otherwise difficult to discern from the native molecule's fragmentation.

For this compound, derivatization of the N'-hydroxyl group could lead to derivatives whose fragmentation pathways under collision-induced dissociation (CID) provide characteristic ions related to the positions of the chlorophenyl group or the imidamide core. For example, derivatization for fatty acid analysis has been shown to yield specific product ions that indicate sites of unsaturation qut.edu.aumdpi.com. Similarly, derivatization of glucocorticoids with silylation reagents has allowed for the identification of structural diagnostic ions crucial for characterizing their complex structures mdpi.com. By designing the derivatization reaction, analysts can effectively "tag" or "mark" reactive sites, making their corresponding fragments more distinctive and interpretable in the mass spectrum, aiding in the unambiguous identification of the compound or its structural isomers.

In metabolomics, the comprehensive study of metabolites within a biological system, derivatization is often indispensable due to the diverse chemical nature and wide concentration range of metabolites thermofisher.commdpi.commdpi.com. Many key metabolites are highly polar, non-volatile, or have poor ionization characteristics, making direct analysis challenging nih.govthermofisher.comnih.gov.

While this compound is not a direct example of a 2/3-hydroxy fatty acid, the principles applied to such analyses are highly relevant. For instance, 2/3-hydroxy fatty acids are often derivatized to improve their volatility for GC-MS analysis, typically through methoximation of carbonyl groups followed by silylation of hydroxyl, carboxyl, and amine groups thermofisher.comqut.edu.au. Similarly, derivatization reagents are developed to specifically target hydroxyl or carboxyl groups in fatty acids to enhance their ionization efficiency and structural characterization in LC-MS nih.govresearchgate.netqut.edu.aunih.gov.

If this compound were to be investigated as a metabolite or a compound of interest in a complex biological matrix, derivatization would be a critical step. Its N'-hydroxyl and imine functionalities make it a candidate for derivatization strategies similar to those used for hydroxylated or amine-containing metabolites. These strategies would aim to:

Increase Volatility and Thermal Stability : Essential for GC-MS analysis, converting polar groups into less polar derivatives that can pass through a GC column without degradation or tailing sigmaaldrich.comthermofisher.com.

Improve Ionization Efficiency : Crucial for sensitive detection in LC-MS, especially for low-abundance metabolites, by adding a charge-carrying group or a moiety that stabilizes the ion researchgate.netddtjournal.comnih.gov.

Provide Diagnostic Fragmentation : Aid in identifying the compound within a complex metabolomic profile by producing unique mass spectral fingerprints qut.edu.aumdpi.com.

Enable Isomer Differentiation : As seen with fatty acids, derivatization can help resolve positional or stereoisomers that are otherwise indistinguishable by MS qut.edu.aumdpi.com.

Given its structural features, derivatization of this compound would likely focus on its N'-hydroxyl group or potentially the imine nitrogen, using reagents that form stable, volatile, or highly ionizable derivatives suitable for comprehensive metabolomic profiling.

Emerging Applications and Material Science Research Excluding Clinical Human Applications

Role of Amidoximes in the Synthesis of Functional Materials

The amidoxime (B1450833) functional group is a cornerstone in the development of various functional polymers and materials due to its exceptional coordinating affinity for a wide range of metal ions. acs.org This property is central to creating materials with specialized characteristics, such as catalytic and electronic functions. Polymeric materials containing amidoxime groups are noted for their reactivity, owing to the presence of both hydroxyl (-OH) and amino (-NH) groups. google.com

The ability of the amidoxime group to chelate metal ions is a key feature in the design of novel catalytic materials. acs.org The nitrogen and oxygen atoms in the amidoxime moiety can act as electron donors, forming stable complexes with various transition metals, lanthanides, and actinides. acs.orggoogle.com By immobilizing metal ions onto a polymer backbone functionalized with amidoxime groups, it is possible to create solid-phase catalysts.

These polymer-supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recyclability, and enhanced stability of the catalytic metal center. The specific structure of 2-(3-chlorophenyl)-N'-hydroxyethanimidamide allows it to be used as a monomer or a modifying agent to introduce these crucial metal-binding sites into larger polymer structures, thereby imparting catalytic activity to the resulting material.

Application as Precursors in Organic Synthesis

Amidoximes are highly versatile and valuable precursors in organic chemistry for the synthesis of various heterocyclic compounds. researchgate.net Their unique bifunctional nature allows them to react with a wide array of electrophiles to form stable ring structures, which are prevalent in many areas of chemical science.

A prominent application of amidoximes, including this compound, is in the synthesis of 1,2,4-oxadiazoles. researchgate.netresearchgate.net This class of nitrogen-oxygen heterocycles is of significant interest due to its wide-ranging applications. uobaghdad.edu.iq The most common and direct method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, such as an acid chloride or anhydride. researchgate.netnih.gov

The reaction proceeds via an initial O-acylation of the amidoxime, forming an O-acyl amidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.net Using this compound as the starting material, a variety of 1,2,4-oxadiazoles can be synthesized by choosing different acylating agents, allowing for the introduction of diverse substituents onto the heterocyclic core. This synthetic utility makes it a key building block for creating libraries of oxadiazole derivatives for further research. openmedicinalchemistryjournal.com

Table 1: Synthesis of 1,2,4-Oxadiazoles from Amidoxime Precursors

| Precursor | Reagent | Intermediate | Product | Citation(s) |

|---|

Research Tool Applications

Beyond their use in material science and as synthetic precursors, compounds like this compound can also serve as valuable tools in chemical biology and related research fields.